molecular formula C13H12ClN5 B14343742 N-(4-chlorophenyl)-2,8-dimethyl-7H-purin-6-amine CAS No. 96883-33-9

N-(4-chlorophenyl)-2,8-dimethyl-7H-purin-6-amine

Cat. No.: B14343742
CAS No.: 96883-33-9
M. Wt: 273.72 g/mol
InChI Key: AZRBYRQNYIUZLR-UHFFFAOYSA-N
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Description

N-(4-chlorophenyl)-2,8-dimethyl-7H-purin-6-amine is a chemical compound that belongs to the class of purine derivatives This compound is characterized by the presence of a chlorophenyl group attached to the purine ring, which is a bicyclic structure composed of a pyrimidine ring fused to an imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorophenyl)-2,8-dimethyl-7H-purin-6-amine typically involves the reaction of 4-chloroaniline with a suitable purine precursor. One common method involves the use of N,N-dimethylformamide (DMF) as a solvent and a base such as potassium carbonate (K2CO3) to facilitate the reaction. The reaction is carried out under reflux conditions, and the product is purified by recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(4-chlorophenyl)-2,8-dimethyl-7H-purin-6-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophilic substitution reactions often involve reagents such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions include N-oxides, amine derivatives, and various substituted purine derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

N-(4-chlorophenyl)-2,8-dimethyl-7H-purin-6-amine has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex purine derivatives.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: The compound is investigated for its potential use as a therapeutic agent in the treatment of various diseases.

    Industry: It is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of N-(4-chlorophenyl)-2,8-dimethyl-7H-purin-6-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic functions. Additionally, it can interact with cellular receptors to modulate signal transduction pathways, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-bromophenyl)-2,8-dimethyl-7H-purin-6-amine
  • N-(4-fluorophenyl)-2,8-dimethyl-7H-purin-6-amine
  • N-(4-methylphenyl)-2,8-dimethyl-7H-purin-6-amine

Uniqueness

N-(4-chlorophenyl)-2,8-dimethyl-7H-purin-6-amine is unique due to the presence of the chlorophenyl group, which imparts distinct chemical and biological properties. The chlorine atom enhances the compound’s reactivity in nucleophilic substitution reactions and may also influence its biological activity by affecting its interaction with molecular targets.

Properties

CAS No.

96883-33-9

Molecular Formula

C13H12ClN5

Molecular Weight

273.72 g/mol

IUPAC Name

N-(4-chlorophenyl)-2,8-dimethyl-7H-purin-6-amine

InChI

InChI=1S/C13H12ClN5/c1-7-15-11-12(16-7)17-8(2)18-13(11)19-10-5-3-9(14)4-6-10/h3-6H,1-2H3,(H2,15,16,17,18,19)

InChI Key

AZRBYRQNYIUZLR-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(N1)C(=NC(=N2)C)NC3=CC=C(C=C3)Cl

Origin of Product

United States

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